REACTION_SMILES
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[Ag+2:16].[C:12](=[O:13])([O-:14])[O-:15].[CH3:1][I:2].[CH:17]([Cl:18])([Cl:19])[Cl:20].[Cl:3][c:4]1[cH:5][cH:6][c:7]([F:11])[c:8]([OH:10])[n:9]1>>[CH3:1][O:10][c:8]1[c:7]([F:11])[cH:6][cH:5][c:4]([Cl:3])[n:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1nc(Cl)ccc1F
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Name
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Type
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product
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Smiles
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COc1nc(Cl)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |